molecular formula C16H25N3OS B2446528 N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide CAS No. 1226457-61-9

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2446528
CAS No.: 1226457-61-9
M. Wt: 307.46
InChI Key: URFDEXRYYGSZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is particularly valuable in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as TBHP (tert-Butyl hydroperoxide).

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amines.

Scientific Research Applications

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide is used in various scientific research applications:

    Medicinal Chemistry: It is explored for its potential therapeutic properties.

    Material Science: The compound’s unique structure makes it valuable in the development of new materials.

Mechanism of Action

it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of receptor activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These include compounds like trimetazidine and ranolazine, which also contain piperidine moieties and exhibit significant biological activity.

    Thiophene Derivatives: Compounds such as suprofen and articaine, which have thiophene frameworks and are used in medicinal applications.

Uniqueness

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide stands out due to its combined piperazine and thiophene structures, offering a unique set of properties that make it valuable in both medicinal chemistry and material science.

Properties

IUPAC Name

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c20-16(17-15-4-2-1-3-5-15)19-9-7-18(8-10-19)12-14-6-11-21-13-14/h6,11,13,15H,1-5,7-10,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFDEXRYYGSZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.